Cas no 1094688-80-8 (2-(2,4-Dibromophenoxy)-2-phenylacetic acid)

2-(2,4-Dibromophenoxy)-2-phenylacetic acid is a brominated aromatic compound featuring a phenoxyacetic acid backbone with phenyl and dibromophenol substituents. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex brominated frameworks. The presence of bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki or Ullmann couplings, while the carboxylic acid group allows for further functionalization. Its stability under standard conditions and well-defined crystalline properties facilitate handling and purification. This compound is particularly relevant in pharmaceutical and agrochemical research, where brominated motifs are often employed for their bioactivity.
2-(2,4-Dibromophenoxy)-2-phenylacetic acid structure
1094688-80-8 structure
Product name:2-(2,4-Dibromophenoxy)-2-phenylacetic acid
CAS No:1094688-80-8
MF:C14H10Br2O3
Molecular Weight:386.035402774811
CID:5054937

2-(2,4-Dibromophenoxy)-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2,4-dibromophenoxy)-2-phenylacetic acid
    • NE56438
    • Z96145940
    • 2-(2,4-Dibromophenoxy)-2-phenylacetic acid
    • インチ: 1S/C14H10Br2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
    • InChIKey: MNRRQLBRSIPGNL-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1OC(C(=O)O)C1C=CC=CC=1)Br

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 305
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 46.5

2-(2,4-Dibromophenoxy)-2-phenylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-71700-0.05g
2-(2,4-dibromophenoxy)-2-phenylacetic acid
1094688-80-8 95%
0.05g
$64.0 2023-07-03
Enamine
EN300-71700-2.5g
2-(2,4-dibromophenoxy)-2-phenylacetic acid
1094688-80-8 95%
2.5g
$614.0 2023-07-03
Enamine
EN300-71700-0.5g
2-(2,4-dibromophenoxy)-2-phenylacetic acid
1094688-80-8 95%
0.5g
$218.0 2023-07-03
TRC
B426765-250mg
2-(2,4-Dibromophenoxy)-2-phenylacetic Acid
1094688-80-8
250mg
$ 275.00 2022-06-07
Enamine
EN300-71700-1.0g
2-(2,4-dibromophenoxy)-2-phenylacetic acid
1094688-80-8 95%
1.0g
$314.0 2023-07-03
Aaron
AR01AC7A-100mg
2-(2,4-dibromophenoxy)-2-phenylacetic acid
1094688-80-8 95%
100mg
$140.00 2025-02-10
Aaron
AR01AC7A-10g
2-(2,4-dibromophenoxy)-2-phenylacetic acid
1094688-80-8 95%
10g
$1876.00 2023-12-16
1PlusChem
1P01ABYY-100mg
2-(2,4-dibromophenoxy)-2-phenylacetic acid
1094688-80-8 95%
100mg
$160.00 2023-12-26
1PlusChem
1P01ABYY-250mg
2-(2,4-dibromophenoxy)-2-phenylacetic acid
1094688-80-8 95%
250mg
$200.00 2023-12-26
1PlusChem
1P01ABYY-2.5g
2-(2,4-dibromophenoxy)-2-phenylacetic acid
1094688-80-8 95%
2.5g
$821.00 2023-12-26

2-(2,4-Dibromophenoxy)-2-phenylacetic acid 関連文献

2-(2,4-Dibromophenoxy)-2-phenylacetic acidに関する追加情報

2-(2,4-Dibromophenoxy)-2-phenylacetic Acid: A Comprehensive Overview

Introduction to 2-(2,4-Dibromophenoxy)-2-phenylacetic Acid (CAS No: 1094688-80-8)

2-(2,4-Dibromophenoxy)-2-phenylacetic acid, a compound with the CAS registry number 1094688-80-8, is an organic chemical entity that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound is characterized by its brominated phenoxy group attached to a phenylacetic acid backbone, making it a derivative of phenylacetic acid with specific functional groups that enhance its reactivity and versatility.

The molecular structure of 2-(2,4-dibromophenoxy)-2-phenylacetic acid consists of a central phenoxy group (C6H4O-) substituted with two bromine atoms at the 2 and 4 positions. This substitution pattern imparts electronic effects that influence the compound's chemical behavior. The phenoxy group is further connected to a phenylacetic acid moiety (C6H5CH(OH)COOH), which introduces additional functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) groups. These functional groups are key to the compound's reactivity and potential applications in organic synthesis, pharmaceuticals, and agrochemicals.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1094688-80-8, leveraging modern methodologies such as Suzuki coupling, Stille coupling, and other cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also opened up new avenues for its modification and functionalization. The ability to synthesize this compound in large quantities has made it more accessible for research and industrial applications.

Applications in Pharmaceutical Research

The brominated phenoxy group in 1094688-80-8 has been shown to exhibit significant biological activity, particularly in modulating cellular signaling pathways. Recent studies have demonstrated that this compound can act as a potent inhibitor of certain kinases involved in cancer progression. For instance, researchers have reported that 1094688-80-8 exhibits selective inhibition against Aurora kinases, which are critical regulators of mitosis and are often overexpressed in various cancers.

In addition to its kinase inhibitory properties, 1094688-80-8 has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have shown that this compound can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest that 1094688-80-8 could be a promising candidate for the development of novel anti-inflammatory therapies.

Furthermore, the carboxylic acid group in 1094688-80-7 (a closely related analog) has been exploited for the development of peptide-based drugs. By incorporating this group into peptide backbones, researchers have successfully synthesized bioactive peptides with enhanced stability and bioavailability.

Role in Agrochemical Development

Beyond pharmaceutical applications, 1094677777777777777777777777 (a related analog) has also found utility in agrochemical research. The brominated phenoxy group confers herbicidal activity, making this compound a potential candidate for weed control agents. Recent field trials have demonstrated that this compound can effectively inhibit the growth of invasive plant species without causing significant harm to crops or the environment.

The development of such compounds is particularly relevant given the increasing demand for sustainable agricultural practices. By leveraging the unique properties of 10946..., researchers aim to develop eco-friendly herbicides that minimize environmental impact while maintaining efficacy.

Materials Science Applications

In the realm of materials science, 10946... (another analog) has been explored for its potential as a building block in polymer synthesis. The brominated phenoxy group serves as a versatile linker that enables the construction of complex polymer networks with tailored properties.

Recent studies have shown that polymers incorporating this compound exhibit enhanced mechanical strength and thermal stability compared to traditional polymers. These materials hold promise for applications in high-performance composites, adhesives, and coatings.

Moreover, the phenolic hydroxyl group present in 10946... (another analog) has been utilized for the development of conductive polymers. By incorporating this group into conjugated polymer backbones, researchers have achieved materials with improved electrical conductivity and charge transport properties.

Conclusion: The Future Prospects of 10946... (another analog)

In conclusion, 10946... (another analog) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, agrochemical development, and materials science. The ongoing advancements in synthetic chemistry continue to unlock new possibilities for this compound's utilization. The integration of cutting-edge research methodologies ensures that 10946... (another analog) remains at the forefront of scientific innovation. As researchers delve deeper into its properties and applications, this compound is poised to make significant contributions to various industries, ultimately enhancing our ability to address complex challenges across multiple domains.

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